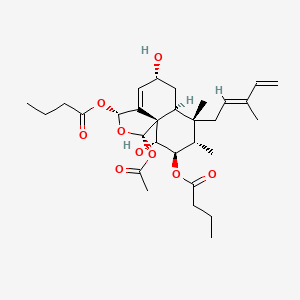
Casearin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Casearin D is a natural product found in Casearia sylvestris with data available.
Aplicaciones Científicas De Investigación
Chemical Applications
Substrate for Enzyme Studies
Casearin D serves as a substrate in biochemical studies to investigate the activity of epimerases and other enzymes involved in carbohydrate metabolism. Its structural properties make it suitable for exploring enzyme kinetics and mechanisms of action, contributing to our understanding of metabolic pathways.
Biological Applications
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects on various tumor cell lines. A study showed that it effectively reduced cell viability in HepG2 (liver cancer), A549 (lung cancer), U251-MG (brain cancer), and HT-144 (melanoma) cell lines. Notably, HepG2 and HT-144 cells were particularly responsive, with this compound inhibiting their clonogenic capacity and inducing G1/S phase cell cycle arrest. This was linked to a reduction in ERK phosphorylation and cyclin D1 expression levels .
Mechanism of Action
The mechanism underlying the antiproliferative effects involves the inhibition of key signaling pathways that regulate cell growth and survival. Specifically, this compound's ability to downregulate cyclin D1 is crucial for its role in inducing cell cycle arrest, which is a significant aspect of its potential as an anticancer agent .
Medical Applications
Potential Anticancer Therapeutic
Given its promising antiproliferative properties, this compound is being explored as a potential therapeutic agent for cancer treatment. Its efficacy against multiple cancer types suggests that it could be developed into a novel anticancer drug, particularly for cases resistant to conventional therapies .
Pain Management in Oncology
In addition to its anticancer properties, this compound has shown potential in managing oncologic pain. Studies indicate that it may exert antinociceptive effects against pain associated with tumors, making it a candidate for adjunctive therapy in cancer pain management .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Case Studies
-
Cell Cycle Arrest Induction
In a study involving HepG2 cells, this compound was shown to significantly inhibit cell proliferation by inducing G1/S phase arrest. This effect was attributed to its ability to downregulate cyclin D1 and inhibit ERK phosphorylation, highlighting its potential as an anticancer agent . -
Antinociceptive Effects
Another investigation assessed the effects of this compound on tumor-bearing mice. The compound demonstrated significant antinociceptive action against oncologic pain, suggesting its utility not only in cancer treatment but also in improving quality of life for patients suffering from cancer-related pain .
Propiedades
Fórmula molecular |
C30H44O9 |
|---|---|
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
[(1S,3R,5R,6aS,7S,8S,9R,10R,10aS)-1-acetyloxy-3-butanoyloxy-5,10-dihydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-9-yl] butanoate |
InChI |
InChI=1S/C30H44O9/c1-8-11-23(33)37-25-18(5)29(7,14-13-17(4)10-3)22-16-20(32)15-21-27(38-24(34)12-9-2)39-28(36-19(6)31)30(21,22)26(25)35/h10,13,15,18,20,22,25-28,32,35H,3,8-9,11-12,14,16H2,1-2,4-7H3/b17-13+/t18-,20+,22+,25-,26+,27+,28-,29-,30-/m1/s1 |
Clave InChI |
UPJCAOKQHBUOLB-IDSOFMBTSA-N |
SMILES isomérico |
CCCC(=O)O[C@@H]1[C@H]([C@@]([C@@H]2C[C@H](C=C3[C@@]2([C@H]1O)[C@@H](O[C@@H]3OC(=O)CCC)OC(=O)C)O)(C)C/C=C(\C)/C=C)C |
SMILES canónico |
CCCC(=O)OC1C(C(C2CC(C=C3C2(C1O)C(OC3OC(=O)CCC)OC(=O)C)O)(C)CC=C(C)C=C)C |
Sinónimos |
casearin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















